Structural and Pharmacological Profiling of 4-Piperidino-2-butynyl Benzilate Hydrochloride: A Comprehensive Technical Guide
Structural and Pharmacological Profiling of 4-Piperidino-2-butynyl Benzilate Hydrochloride: A Comprehensive Technical Guide
Executive Summary
In the landscape of anticholinergic drug development, the spatial arrangement of pharmacophores dictates both receptor affinity and subtype selectivity. 4-Piperidino-2-butynyl benzilate hydrochloride (CAS: 95441-50-2) is a potent synthetic muscarinic acetylcholine receptor (mAChR) antagonist. Structurally related to the diphenyl analogs of oxybutynin[1], this compound leverages a rigid alkyne linker to precisely position its basic piperidine head group and lipophilic benzilate anchor. This guide deconstructs the molecular architecture, mechanistic pharmacology, and self-validating synthetic protocols required to develop and characterize this specialized antimuscarinic agent.
Molecular Architecture & Structure-Activity Relationship (SAR)
The efficacy of 4-piperidino-2-butynyl benzilate hydrochloride is rooted in its tripartite structure, which perfectly satisfies the classic SAR requirements for competitive muscarinic antagonism[2]:
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The Benzilate Pharmacophore (The "Anchor"): The 2-hydroxy-2,2-diphenylacetate (benzilate) moiety provides massive steric bulk. When the molecule enters the orthosteric binding site of the mAChR, these dual phenyl rings engage in extensive hydrophobic and
interactions with aromatic residues in the receptor's transmembrane helices. This bulk physically prevents the receptor from undergoing the inward conformational collapse required for G-protein coupling. -
The 2-Butynyl Linker (The "Spacer"): Unlike flexible alkyl chains, the rigid
triple bond restricts the molecule's conformational degrees of freedom. This rigidity locks the distance between the ester oxygen and the basic nitrogen at approximately 4.5 to 5.0 Å, the optimal trajectory for bridging the receptor's hydrophobic pocket and its anionic anchoring point. -
The Piperidine Ring (The "Address"): The tertiary amine of the piperidine ring is protonated at physiological pH (and pre-protonated in the HCl salt form). This cationic center forms a critical, charge-reinforced hydrogen bond with a highly conserved aspartate residue (e.g., Asp147 in the M3 subtype) located in the third transmembrane domain of the receptor[3].
Table 1: Physicochemical & Structural Properties
| Parameter | Value / Description | Pharmacological Relevance |
| Chemical Name | 4-piperidin-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate HCl | Defines the exact connectivity and salt form. |
| Molecular Formula | Indicates high carbon-to-heteroatom ratio. | |
| Molar Mass | 399.91 g/mol (HCl Salt) | Falls within the optimal Lipinski range for oral bioavailability. |
| H-Bond Donors | 2 (Hydroxyl, Protonated Amine) | Essential for anchoring to receptor Asn/Asp residues. |
| H-Bond Acceptors | 3 (Ester Oxygens, Hydroxyl Oxygen) | Facilitates secondary interactions within the binding cleft. |
Mechanistic Pharmacology & Receptor Dynamics
As a competitive antagonist, 4-piperidino-2-butynyl benzilate competes directly with the endogenous agonist, acetylcholine, for the orthosteric site of M1–M5 muscarinic receptors[2]. By occupying this site without inducing a conformational change, it halts the downstream intracellular signaling cascade. For
Fig 1: Mechanism of mAChR antagonism by 4-Piperidino-2-butynyl Benzilate.
Synthetic Methodology: Transesterification & Salt Precipitation
The synthesis of 4-piperidino-2-butynyl benzilate hydrochloride relies on a highly efficient, base-catalyzed transesterification driven by Le Chatelier's principle[4]. This protocol is designed as a self-validating system: the physical collection of the azeotropic byproduct serves as a real-time, quantitative indicator of reaction completion.
Table 2: Synthesis Stoichiometry & Reaction Parameters
| Reagent / Parameter | Role | Quantity | Causality & Rationale |
| Methyl Benzilate | Electrophile | 1.0 eq | Provides the lipophilic diphenyl core. |
| 4-Piperidino-2-butyn-1-ol | Nucleophile | 1.2 eq | Slight excess ensures complete consumption of the ester. |
| Sodium Metal | Catalyst Precursor | 0.1 eq | Generates the highly nucleophilic alkoxide in situ. |
| Heptane | Solvent / Azeotrope | 10 Vol | Enables Dean-Stark removal of methanol to drive equilibrium. |
| Anhydrous HCl (gas) | Salt Former | Excess | Precipitates the final product, excluding neutral impurities. |
Step-by-Step Protocol
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Alkoxide Generation: To a rigorously dried, nitrogen-purged round-bottom flask, add methyl benzilate (1.0 eq) and 4-piperidino-2-butyn-1-ol (1.2 eq) dissolved in anhydrous heptane. Introduce catalytic sodium metal (0.1 eq). Causality: The sodium metal reacts with the alcohol to form a sodium alkoxide, a significantly stronger nucleophile than the neutral alcohol, initiating the attack on the methyl ester carbonyl[4].
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Azeotropic Distillation (Self-Validation): Attach a Dean-Stark trap and reflux the mixture. Monitor the collection of the heptane-methanol azeotrope. Causality: The continuous removal of methanol prevents the reverse reaction. The reaction is deemed complete when the theoretical volume of the azeotrope (calculated based on the molarity of methanol released) is collected in the trap.
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Acid-Base Extraction: Cool the mixture and quench with ice water. Extract the organic layer with 2N Hydrochloric acid. Causality: The basic piperidine product becomes protonated and partitions into the aqueous layer, leaving unreacted methyl benzilate and neutral byproducts in the organic layer.
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Free-Base Isolation: Basify the aqueous extract to pH 10 using 10% NaOH, then extract with diethyl ether. Dry the ether layer over anhydrous
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Hydrochloride Precipitation: Filter the drying agent and bubble dry, anhydrous HCl gas through the ether solution. Causality: The hydrochloride salt of the product is highly insoluble in ether and will immediately precipitate as a white crystalline solid, ensuring high purity (M.P. typically >150°C)[4].
Analytical Validation: High-Throughput Receptor Binding Assay
To validate the pharmacological potency of the synthesized compound, a radioligand competition binding assay is employed[3]. This protocol utilizes
Fig 2: Workflow for High-Throughput mAChR Radioligand Binding Assay.
Step-by-Step Protocol
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Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target mAChR subtype (e.g., M3). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation.
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Incubation: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of
(at a concentration equal to its ), and 25 µL of 4-piperidino-2-butynyl benzilate hydrochloride at varying concentrations ( to M). Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium[3]. -
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer. Causality: The rapid drop in temperature and dilution prevents the dissociation of the bound radioligand while washing away the unbound fraction.
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Quantification: Add liquid scintillation cocktail to the filters and measure the retained radioactivity (Counts Per Minute, CPM).
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Data Derivation: Plot the CPM against the log concentration of the antagonist. Calculate the
using non-linear regression, and convert to the absolute inhibition constant ( ) using the Cheng-Prusoff equation: .
References
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United States Patent Office. Patent US3125581A - Substituted 2-butynyl esters (Synthesis of 4-piperidino-2-butynyl benzilate hydrochloride). Googleapis. 4
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Taylor & Francis. Muscarinic acetylcholine receptors – Knowledge and References.2
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ACS Medicinal Chemistry Letters. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist.3
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Daicel Pharma Standards. Diphenyl analog of Oxybutynin Chloride.1
